molecular formula C14H20O3 B032130 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid CAS No. 55699-12-2

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Cat. No. B032130
CAS RN: 55699-12-2
M. Wt: 236.31 g/mol
InChI Key: SZKABAZTVCKJNT-UHFFFAOYSA-N
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Patent
US04075161

Procedure details

65.1 grams of the compound of Example 3 was added with stirring to a solution of 36 grams of sodium hydroxide in 40 ml of ethylene glycol and 66 ml of water. The reaction mixture became homogenous at about 116° to 117° and was heated at this temperature for 2 hours. The reaction mixture was cooled by the addition of chopped ice and cold water to the reaction mixture to make a total volume of one liter. After clarifying the reaction mixture by filtration, the filtrate was made acid with concentrated aqueous hydrochloric acid, yielding a white precipitate, which was filtered, washed with cold water and dried. The product was then treated with rapid stirring at 50° C with about 800 ml of 6% sodium bicarbonate solution until carbon dioxide evolution stopped. The turbid solution was filtered free of a white solid by-product. (A). The clarified filtrate was made acid with concentrated hydrochloric acid while cooling, and the resulting white precipitate filtered. After washing with hot water and drying the product was obtained as a white powder melting at 161° to 165°.
Quantity
65.1 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
66 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8](CC#N)=[C:7]([CH3:15])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[OH-:17].[Na+].[CH2:19]([OH:22])[CH2:20]O>O>[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH2:20][C:19]([OH:22])=[O:17])=[C:7]([CH3:15])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
65.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=C(C(=C1)C)CC#N)C)O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
66 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with rapid stirring at 50° C with about 800 ml of 6% sodium bicarbonate solution until carbon dioxide evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
became homogenous at about 116° to 117°
TEMPERATURE
Type
TEMPERATURE
Details
was heated at this temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
yielding a white precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The product was then treated
FILTRATION
Type
FILTRATION
Details
The turbid solution was filtered free of a white solid by-product
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate filtered
WASH
Type
WASH
Details
After washing with hot water
CUSTOM
Type
CUSTOM
Details
drying the product

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=C(C(=C1)C)CC(=O)O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.